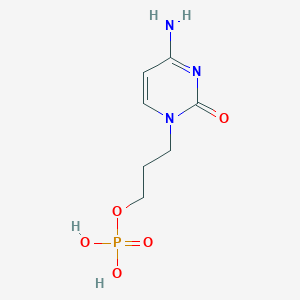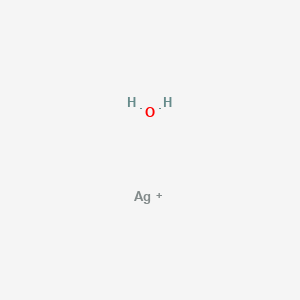
silver;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver hydrate, also known as silver hydroxide, is a chemical compound with the formula AgOH. It is a white or grayish solid that is sparingly soluble in water. Silver hydrate is an important compound in various chemical processes and has applications in different fields such as medicine, industry, and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver hydrate can be synthesized through several methods:
-
Reaction of Silver Nitrate with Sodium Hydroxide: : [ \text{AgNO}_3 + \text{NaOH} \rightarrow \text{AgOH} + \text{NaNO}_3 ] In this method, silver nitrate is reacted with sodium hydroxide under controlled conditions to produce silver hydrate and sodium nitrate as a byproduct.
-
Electrochemical Methods: : Silver hydrate can also be prepared through electrochemical deposition, where silver ions are reduced in an aqueous solution containing hydroxide ions.
Industrial Production Methods
Industrial production of silver hydrate typically involves the reaction of silver nitrate with a strong base such as sodium hydroxide. The reaction is carried out in large reactors, and the resulting silver hydrate is filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silver hydrate undergoes various chemical reactions, including:
-
Decomposition: : [ 2\text{AgOH} \rightarrow \text{Ag}_2\text{O} + \text{H}_2\text{O} ] Upon heating, silver hydrate decomposes to form silver oxide and water.
-
Reaction with Acids: : [ \text{AgOH} + \text{HCl} \rightarrow \text{AgCl} + \text{H}_2\text{O} ] Silver hydrate reacts with hydrochloric acid to produce silver chloride and water.
-
Oxidation and Reduction: : Silver hydrate can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium hydroxide
Oxidizing Agents: Hydrogen peroxide
Reducing Agents: Sodium borohydride
Major Products Formed
Silver Oxide (Ag2O): Formed by the decomposition of silver hydrate.
Silver Chloride (AgCl): Formed by the reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
Silver hydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver compounds and nanoparticles.
Biology: Employed in antimicrobial studies due to its bactericidal properties.
Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.
Industry: Utilized in the production of silver-based catalysts and in water purification processes.
Mecanismo De Acción
The antimicrobial action of silver hydrate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. The silver ions disrupt the cell membrane, leading to cell lysis and death. Additionally, silver ions can interfere with the replication of microbial DNA and inhibit essential enzymatic functions.
Comparación Con Compuestos Similares
Similar Compounds
Silver Oxide (Ag2O): Similar in composition but differs in its oxidation state and reactivity.
Silver Chloride (AgCl): Formed by the reaction of silver hydrate with hydrochloric acid, used in photographic applications.
Silver Nitrate (AgNO3): A common precursor for the synthesis of silver hydrate and other silver compounds.
Uniqueness
Silver hydrate is unique due to its specific reactivity and applications in antimicrobial research. Its ability to release silver ions makes it particularly effective in biological and medical applications, distinguishing it from other silver compounds.
Propiedades
Número CAS |
61003-60-9 |
|---|---|
Fórmula molecular |
AgH2O+ |
Peso molecular |
125.884 g/mol |
Nombre IUPAC |
silver;hydrate |
InChI |
InChI=1S/Ag.H2O/h;1H2/q+1; |
Clave InChI |
UKHWJBVVWVYFEY-UHFFFAOYSA-N |
SMILES canónico |
O.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


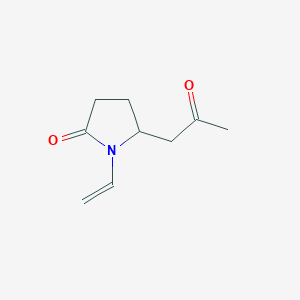


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
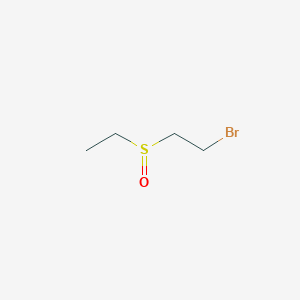
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
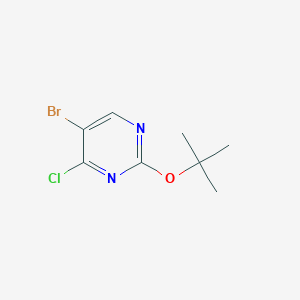
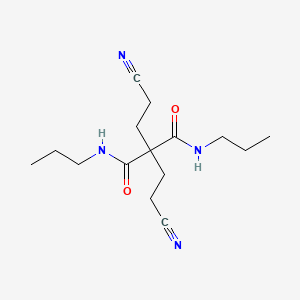
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
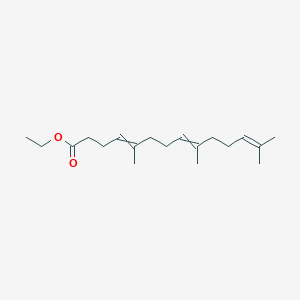
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
